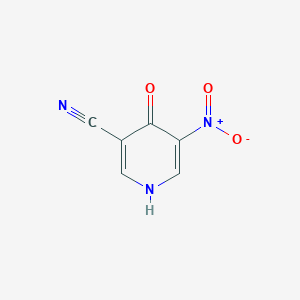
3,4-dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazine ring, with three methyl groups attached at positions 3, 6, and 7, and a carbonyl group at position 2. It is of significant interest due to its potential therapeutic properties and chemical versatility .
Métodos De Preparación
The synthesis of 3,4-dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. This reaction typically proceeds through the formation of an intermediate diimine, which then cyclizes to form the quinoxaline core . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
3,4-Dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different substitution patterns.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential antiviral and anti-inflammatory activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
3,4-Dihydro-3,6,7-trimethyl-1H-quinoxalin-2-one can be compared with other quinoxaline derivatives, such as:
3,4-Dihydroquinoxalin-2-one: Lacks the methyl groups at positions 3, 6, and 7, which can affect its chemical reactivity and biological activity.
3,4-Dihydro-7-hydroxy-2(1H)-quinolinone: Contains a hydroxyl group at position 7, which can introduce different chemical properties and potential biological activities.
The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3,6,7-trimethyl-3,4-dihydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-6-4-9-10(5-7(6)2)13-11(14)8(3)12-9/h4-5,8,12H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIYHCUZVGWZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B12098532.png)

![tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12098539.png)


![[(1,2,5,6-eta)-1,5-Cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-kappaP)spiro[4.4]nona-1,6-dien-1-yl]-4,5-dihydro-4-phenyloxazole-kappaN3]-(-)-Iridium(I) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12098564.png)







